molecular formula C16H19N3S B11251132 2-[(3-Cyanopropyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

2-[(3-Cyanopropyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No.: B11251132
M. Wt: 285.4 g/mol
InChI Key: LVGWUWMUWZZYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-[(3-Cyanopropyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile: , often referred to as , is a heterocyclic compound.

  • Its structure consists of a cycloocta[b]pyridine ring fused with a cyclopentane ring, and it contains a cyano group (–CN) and a thioether group (–S–CH₂–CH₂–CH₃).
  • The compound’s unique structure makes it interesting for various applications.
  • Preparation Methods

      Synthetic Routes: CAPD can be synthesized through cyclocondensation reactions.

    • One common method involves reacting 2,5-diarylidenecyclopentanone derivatives with propanedinitrile.
    • Reaction Conditions: Sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) serve as reagents and catalysts.

      Industrial Production: While specific industrial methods may vary, the synthetic route described above can be scaled up for production.

  • Chemical Reactions Analysis

      Reactivity: CAPD can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

    • CAPD likely adsorbs onto the carbon steel surface, forming protective layers.
    • The electron density, molecular structure, and charge influence its efficacy.
    • Chemisorption via heteroatoms and conjugated bonds contributes to inhibition.
  • Comparison with Similar Compounds

    • CAPD’s uniqueness lies in its fused cycloocta[b]pyridine and cyclopentane rings.
    • Similar compounds include pyridine derivatives, but CAPD’s specific structure sets it apart.

    Properties

    Molecular Formula

    C16H19N3S

    Molecular Weight

    285.4 g/mol

    IUPAC Name

    2-(3-cyanopropylsulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

    InChI

    InChI=1S/C16H19N3S/c17-9-5-6-10-20-16-14(12-18)11-13-7-3-1-2-4-8-15(13)19-16/h11H,1-8,10H2

    InChI Key

    LVGWUWMUWZZYGX-UHFFFAOYSA-N

    Canonical SMILES

    C1CCCC2=NC(=C(C=C2CC1)C#N)SCCCC#N

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.